molecular formula C14H20N2O3 B7514283 N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide

N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide

Cat. No. B7514283
M. Wt: 264.32 g/mol
InChI Key: FVKOFYGHBLEMJW-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide, also known as MMCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MMCA belongs to the class of morpholine-carboxamides and has been shown to exhibit promising biological activity in various studies.

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of enzymes and the modulation of signaling pathways. N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This results in an increase in the levels of acetylcholine in the synaptic cleft, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide has also been shown to exhibit anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide has been shown to exhibit antiviral activity against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound with a high degree of purity, making it suitable for use in various assays. N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide has also been shown to exhibit a wide range of biological activity, making it a versatile tool for drug discovery and development. However, N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its full range of biological activity is not yet fully understood. Additionally, N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well characterized.

Future Directions

There are several future directions for the study of N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide. One potential area of research is the development of N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide analogs with improved biological activity and pharmacokinetic properties. Another area of research is the study of the molecular mechanisms underlying the biological activity of N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide. Additionally, N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide could be studied in combination with other drugs to enhance its therapeutic efficacy. Overall, N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide has great potential for the development of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide involves the reaction of 2-methylmorpholine-4-carboxylic acid with 2-(methoxymethyl)phenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide as a white crystalline solid with a purity of over 95%.

Scientific Research Applications

N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide has also been shown to exhibit antitumor, anti-inflammatory, and antiviral activity in various studies.

properties

IUPAC Name

N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-11-9-16(7-8-19-11)14(17)15-13-6-4-3-5-12(13)10-18-2/h3-6,11H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKOFYGHBLEMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)NC2=CC=CC=C2COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide

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